(2,6-Dimethylphenyl)hydrazine

説明

BenchChem offers high-quality (2,6-Dimethylphenyl)hydrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dimethylphenyl)hydrazine including the price, delivery time, and more detailed information at info@benchchem.com.

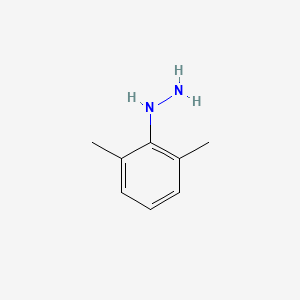

Structure

3D Structure

特性

IUPAC Name |

(2,6-dimethylphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-7(2)8(6)10-9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHJMGDYNLOYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40328215 | |

| Record name | (2,6-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-77-0 | |

| Record name | (2,6-dimethylphenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40328215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2,6-Dimethylphenyl)hydrazine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of (2,6-Dimethylphenyl)hydrazine

Authored by: A Senior Application Scientist

Abstract

(2,6-Dimethylphenyl)hydrazine, and its more commonly used hydrochloride salt, is a versatile substituted hydrazine derivative that serves as a critical building block in modern organic synthesis. Its unique structural features, particularly the sterically hindered aromatic ring, impart specific reactivity that is leveraged in the construction of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, core reactivity, and applications, with a particular focus on its role in pharmaceutical and materials science research. Methodologies and safety protocols are detailed to provide researchers, scientists, and drug development professionals with a practical and thorough understanding of this important reagent.

Core Chemical and Physical Properties

(2,6-Dimethylphenyl)hydrazine is a derivative of hydrazine characterized by a 2,6-dimethylphenyl (or xylyl) substituent on one of the nitrogen atoms.[1] It is typically handled in its more stable hydrochloride salt form, which appears as a light yellow or white to off-white crystalline solid.[2][3] The free base is a colorless to pale yellow liquid that is sensitive to air and light, necessitating storage in a cool, well-ventilated place under an inert atmosphere.[4]

The steric hindrance provided by the two ortho-methyl groups on the phenyl ring is a defining feature. This bulkiness influences its reactivity, often directing reactions to specific pathways and affecting the stability of intermediates and products.

Table 1: Physicochemical Properties of (2,6-Dimethylphenyl)hydrazine and its Hydrochloride Salt

| Property | (2,6-Dimethylphenyl)hydrazine | (2,6-Dimethylphenyl)hydrazine Hydrochloride | Reference(s) |

| CAS Number | 603-77-0 | 2538-61-6 | [1][2] |

| Molecular Formula | C₈H₁₂N₂ | C₈H₁₂N₂·HCl (or C₈H₁₃ClN₂) | [1][2] |

| Molecular Weight | 136.19 g/mol | 172.66 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | Light yellow to off-white crystalline powder/solid | [2][3][4] |

| Purity | N/A | ≥97% (HPLC) | [2] |

| Storage Conditions | Store in a cool, well-ventilated, tightly closed container. | Store at 0-8 °C under an inert atmosphere, protected from light. | [2][4] |

| IUPAC Name | (2,6-dimethylphenyl)hydrazine | (2,6-dimethylphenyl)hydrazine;hydrochloride | [1][5] |

| InChI Key | CCHJMGDYNLOYKM-UHFFFAOYSA-N | GQKQMDUOOZVZFD-UHFFFAOYSA-N | [1] |

| Solubility | Poorly soluble in water. | Soluble in water and polar organic solvents. | [3][6] |

Synthesis of (2,6-Dimethylphenyl)hydrazine Hydrochloride

The standard laboratory synthesis of (2,6-dimethylphenyl)hydrazine hydrochloride involves a two-step process starting from 2,6-dimethylaniline. This procedure relies on the formation of a diazonium salt followed by a controlled reduction.

Synthesis Protocol

The following protocol is a robust and high-yielding method for preparing the hydrochloride salt.[7]

Step 1: Diazotization of 2,6-Dimethylaniline

-

Dissolve 2,6-dimethylaniline (e.g., 5.0 g, 41.3 mmol) in 50% aqueous HCl solution (45 mL) in a flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (e.g., 2.85 g, 41.3 mmol in 22.5 mL of water) dropwise.

-

Causality: The addition must be slow and the temperature strictly controlled to not exceed 5°C. This is critical to prevent decomposition of the unstable diazonium salt and to avoid the formation of hazardous diazo compounds.

-

-

After the addition is complete, continue stirring the resulting bright orange diazonium salt solution at 0°C for an additional 20 minutes to ensure the reaction goes to completion.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a pre-cooled (0°C) solution of stannous chloride (SnCl₂) (e.g., 11.0 g, 57.8 mmol) in concentrated HCl (30 mL).

-

Add the cold SnCl₂ solution to the diazonium salt mixture over a period of 5 minutes.

-

Causality: Stannous chloride is an effective reducing agent for this transformation. The acidic environment is necessary for the stability and reactivity of both the diazonium salt and the reducing agent.

-

-

Allow the reaction mixture to gradually warm to room temperature while stirring continuously for 6 hours.

-

Upon completion, a precipitate of (2,6-dimethylphenyl)hydrazine hydrochloride will have formed.

-

Collect the white amorphous solid by filtration, wash with a small amount of cold water, and dry under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of (2,6-dimethylphenyl)hydrazine HCl.

Chemical Reactivity and Core Applications

The reactivity of (2,6-dimethylphenyl)hydrazine is dominated by the nucleophilic nature of the terminal -NH₂ group. It is a cornerstone reagent for synthesizing a variety of heterocyclic compounds.[2]

The Fischer Indole Synthesis

This is arguably the most significant application of (2,6-dimethylphenyl)hydrazine. The Fischer indole synthesis is an acid-catalyzed reaction that produces an indole ring from a phenylhydrazine and an aldehyde or ketone.[8] When (2,6-dimethylphenyl)hydrazine is used, the resulting indole is substituted at the 7-position (and potentially other positions depending on the carbonyl partner). The steric hindrance from the methyl groups can influence reaction rates and yields.

Mechanism:

-

Hydrazone Formation: The reaction initiates with the condensation of (2,6-dimethylphenyl)hydrazine with a carbonyl compound (e.g., a ketone) to form a phenylhydrazone intermediate.[8][9]

-

Tautomerization: The phenylhydrazone tautomerizes to its enamine form ('ene-hydrazine').[8][9]

-

[1][1]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted[1][1]-sigmatropic rearrangement, which is the key bond-forming step.[8] This forms a diimine intermediate.

-

Cyclization and Aromatization: The diimine intermediate cyclizes to form an aminoacetal, which then eliminates a molecule of ammonia under acidic conditions to generate the final, energetically favorable aromatic indole ring.[8][9]

Studies using N'-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone have shown this reaction produces tetrahydrocarbazole derivatives, confirming the expected cyclization pathway.[10] Using the hydrochloride salt of the hydrazine often improves yields and minimizes decomposition.[10]

Fischer Indole Synthesis Mechanism Diagram

Caption: Mechanism of the Fischer Indole Synthesis.

Condensation Reactions

(2,6-Dimethylphenyl)hydrazine readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones.[11][12] These reactions are fundamental and often serve as the first step in more complex transformations, such as the Fischer indole synthesis itself. The resulting hydrazones are often stable, crystalline compounds that can be isolated and characterized.[11] This reactivity is a hallmark of hydrazines and is widely used for the detection and derivatization of carbonyl compounds.[11][12]

Applications in Heterocyclic Synthesis

Beyond indoles, this reagent is a valuable precursor for a range of other heterocyclic structures. It is used in the synthesis of:

-

1,4-Thiazines: (2,6-Dimethylphenyl)hydrazine hydrochloride is a reagent in the synthesis of 3-arylimino-2,3,5,6-tetrahydro-4H-1,4-thiazines, which have been investigated for potential antihypertensive activity.[7]

-

Pyrazoles: Condensation with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole rings.

-

Agrochemicals and Dyes: It serves as a precursor in the production of certain pesticides and as a reagent for synthesizing various colorants.[4]

Role in Drug Development and Research

The structural motifs accessible from (2,6-dimethylphenyl)hydrazine are prevalent in many biologically active molecules. Its utility in medicinal chemistry is significant.[2]

-

Scaffold for Bioactive Molecules: It provides a reliable method for introducing a substituted indole or other heterocyclic core, which is a common scaffold in pharmaceuticals.

-

Therapeutic Targets: Researchers leverage its reactivity to create novel compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents.[2] It is a key intermediate in the development of various pharmaceuticals.[2][4][5]

-

Biochemical Probes: The hydrazine functional group can be used to create probes for studying enzyme mechanisms and metabolic pathways.[2]

Safety, Handling, and Disposal

As with all hydrazine derivatives, (2,6-dimethylphenyl)hydrazine and its salts must be handled with extreme care due to their toxicity and potential carcinogenicity.[3][4]

Table 2: Hazard and Safety Information

| Hazard Type | Description | Reference(s) |

| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[13] May cause blood abnormalities, liver, and kidney damage.[14] | [13][14] |

| Irritation | Causes skin and eye irritation.[14] May cause an allergic skin reaction (sensitization).[14][15] | [14][15] |

| Carcinogenicity | Considered a potential carcinogen.[3][4] | [3][4] |

| Sensitivities | Air and light sensitive.[14] | [14] |

Recommended Handling Protocol

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation.[14] An eyewash station and safety shower must be readily accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[13] Contaminated clothing should be removed immediately and washed before reuse.[13]

-

Respiratory Protection: If exposure limits are exceeded, use a full-face respirator with an appropriate cartridge.[13]

-

-

Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[16] Do not eat, drink, or smoke in the handling area.[13] Wash hands thoroughly after handling.[13]

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13][14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[13][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical help.[13]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14][16] Store under an inert atmosphere (e.g., argon or nitrogen) and protect from light and air.[14]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[13]

References

-

LookChem. Cas 603-77-0, 2,6-dimethyl phenyl hydrazine. [Link]

-

PubChem. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103. [Link]

-

ResearchGate. Fischer Indole Synthesis. The Reaction. [Link]

-

SpectraBase. (2,6-Dimethyl-phenyl)-hydrazine. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

ResearchGate. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. [Link]

-

SpectraBase. (2,6-Dimethyl-phenyl)-hydrazine - Optional[MS (GC)] - Spectrum. [Link]

-

ResearchGate. Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2,6-dimethylcyclohexanone. [Link]

-

precisionFDA. (2,6-DIMETHYLPHENYL)HYDRAZINE. [Link]

-

Organic Syntheses. unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. [Link]

-

YouTube. Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]

-

ResearchGate. Condensation Products of 1-Aryl-3-ethoxycarbonyl-2-methyl-1,4,5,6-tetrahydro-4(1H)pyridones with Hydrazine, Phenylhydrazine, and Hydroxylamine. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%. [Link]

-

Wikipedia. Hydrazines. [Link]

-

ResearchGate. Table 2 Condensation of phenylhydrazine with various aldehydes for the.... [Link]

-

precisionFDA. (2,6-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. [Link]

-

ResearchGate. Design, Synthesis and Characterization of 2,4-Dimethylphenyl Hydrazine based Chemosensors. [Link]

-

NIH National Library of Medicine. Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. [Link]

Sources

- 1. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2538-61-6: 2,6-Dimethylphenyl Hydrazine Hydrochloride [cymitquimica.com]

- 4. lookchem.com [lookchem.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Hydrazines - Wikipedia [en.wikipedia.org]

- 7. (2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6 [chemicalbook.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. westliberty.edu [westliberty.edu]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of (2,6-Dimethylphenyl)hydrazine

This guide provides a comprehensive overview of the synthesis and purification of (2,6-Dimethylphenyl)hydrazine, a critical intermediate in the pharmaceutical and chemical industries.[1][2][3] The methodologies detailed herein are grounded in established chemical principles and validated through practical application, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

(2,6-Dimethylphenyl)hydrazine, and its more stable hydrochloride salt, are versatile reagents primarily utilized in the synthesis of heterocyclic compounds, such as indoles via the Fischer indole synthesis.[1] These structural motifs are prevalent in a wide array of biologically active molecules, making the efficient and high-purity production of this hydrazine derivative a topic of significant interest.[3][4] This document outlines the prevalent synthetic pathways, purification strategies, and the critical parameters that govern the success of these processes.

Synthesis of (2,6-Dimethylphenyl)hydrazine Hydrochloride

The most common and industrially scalable synthesis of (2,6-Dimethylphenyl)hydrazine proceeds through a two-step sequence starting from 2,6-dimethylaniline: diazotization followed by reduction. The product is typically isolated as the hydrochloride salt to enhance its stability and ease of handling.[1]

Part 1: Diazotization of 2,6-Dimethylaniline

The initial step involves the conversion of the primary aromatic amine, 2,6-dimethylaniline, into a diazonium salt.[5] This reaction is conducted in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt.

Mechanism: The reaction is initiated by the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[5][6][7] The nitrous acid is then protonated, and subsequent loss of water generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the 2,6-dimethylaniline attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable 2,6-dimethylphenyl)diazonium chloride is formed.

Workflow for Diazotization:

Caption: Workflow for the diazotization of 2,6-dimethylaniline.

Detailed Experimental Protocol for Diazotization:

-

In a well-ventilated fume hood, dissolve 2,6-dimethylaniline in a 50% aqueous hydrochloric acid solution.[8]

-

Cool the mixture to 0°C using an ice-salt bath with constant stirring.[8]

-

Prepare a solution of sodium nitrite in water.

-

Slowly add the sodium nitrite solution to the cooled aniline solution, ensuring the temperature does not exceed 5°C.[8]

-

After the addition is complete, continue stirring the resulting bright orange diazonium salt solution at 0°C for an additional 20 minutes to ensure the reaction goes to completion.[8]

Part 2: Reduction of the Diazonium Salt

The second critical step is the reduction of the diazonium salt to the corresponding hydrazine.[9] Several reducing agents can be employed, with stannous chloride (SnCl₂) and sodium sulfite (Na₂SO₃) being the most common.[9][10] Metal-free reductions using reagents like L-ascorbic acid have also been developed as a "green chemistry" alternative.[11]

Mechanism with Stannous Chloride: The reduction with stannous chloride in concentrated hydrochloric acid is a robust and high-yielding method. The Sn(II) ion acts as the reducing agent, donating electrons to the diazonium group. This process is believed to proceed through a radical mechanism or a series of single-electron transfers, ultimately leading to the formation of the hydrazine hydrochloride, which precipitates from the acidic solution.

Workflow for Reduction and Isolation:

Caption: Workflow for the reduction of the diazonium salt and isolation of the product.

Detailed Experimental Protocol for Reduction:

-

Prepare a pre-cooled (0°C) solution of stannous chloride in concentrated hydrochloric acid.

-

Add this reducing solution to the previously prepared diazonium salt solution over a period of about 5 minutes, maintaining the low temperature.[8]

-

Allow the reaction mixture to gradually warm to room temperature while continuing to stir for approximately 6 hours.[8]

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold water to remove any residual acid and inorganic salts.

-

Dry the product under vacuum to yield (2,6-dimethylphenyl)hydrazine hydrochloride as a white to off-white solid.[1][8]

Quantitative Data Summary:

| Reagent | Molar Equiv. | Purpose | Typical Yield | Purity |

| 2,6-Dimethylaniline | 1.0 | Starting Material | - | >98% |

| Sodium Nitrite | 1.0 | Diazotizing Agent | - | - |

| Stannous Chloride | 1.4 | Reducing Agent | 98% | >97% |

| Hydrochloric Acid | Excess | Solvent/Catalyst | - | - |

Purification of (2,6-Dimethylphenyl)hydrazine Hydrochloride

While the direct synthesis often yields a product of high purity, further purification may be necessary for specific applications, such as in the synthesis of active pharmaceutical ingredients. Recrystallization is the most common and effective method for purifying solid aryl hydrazine salts.[12]

Recrystallization

Recrystallization is a purification technique based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.[13][14] The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.[12]

Solvent Selection: For (2,6-Dimethylphenyl)hydrazine hydrochloride, a common and effective recrystallization solvent is water or a mixture of ethanol and water.[15] The hydrochloride salt is soluble in hot water and less soluble in cold water, allowing for good recovery of purified crystals upon cooling.

Detailed Experimental Protocol for Recrystallization:

-

Dissolve the crude (2,6-dimethylphenyl)hydrazine hydrochloride in a minimal amount of boiling water.[15]

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution to adsorb them.

-

Perform a hot filtration to remove the charcoal and any insoluble impurities.[16]

-

To the hot filtrate, add concentrated hydrochloric acid to decrease the solubility of the hydrochloride salt.[15]

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[15][16]

-

Collect the purified crystals by vacuum filtration.[16]

-

Wash the crystals with a small amount of cold water or ethanol.

-

Dry the crystals under vacuum.

Troubleshooting Recrystallization:

| Issue | Potential Cause | Suggested Solution |

| Oiling Out | The compound's melting point is below the solvent's boiling point. | Use a larger volume of solvent or switch to a lower-boiling solvent system.[12] |

| No Crystal Formation | The solution is not supersaturated. | Induce crystallization by scratching the inner surface of the flask, adding a seed crystal, or slowly evaporating some of the solvent.[12] |

| Poor Recovery | The compound is too soluble in the cold solvent. | Use a less polar solvent or a mixed solvent system to decrease solubility. |

Alternative Purification: Column Chromatography

For the free base form of (2,6-dimethylphenyl)hydrazine, which is an oil or low-melting solid, column chromatography can be employed for purification.[12][16]

General Considerations:

-

Stationary Phase: Silica gel is a common choice for the purification of hydrazines.[16]

-

Eluent System: A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The polarity of the eluent is gradually increased to elute the desired compound.[16]

-

Monitoring: The progress of the separation is monitored by Thin-Layer Chromatography (TLC).[16]

Note on Handling the Free Base: The free base of (2,6-dimethylphenyl)hydrazine is less stable than its hydrochloride salt and is sensitive to air and light.[2] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place.

Safety and Handling

Hydrazine derivatives, including (2,6-dimethylphenyl)hydrazine, are potentially toxic and should be handled with appropriate safety precautions.[17]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[18]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[18] The hydrochloride salt should be stored under an inert atmosphere at room temperature.[19]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Characterization

The identity and purity of the synthesized (2,6-dimethylphenyl)hydrazine can be confirmed using various analytical techniques:

-

Melting Point: The melting point of the hydrochloride salt is a good indicator of purity.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[20][21]

-

Infrared (IR) Spectroscopy: Can identify the characteristic functional groups present in the molecule.

-

Conclusion

The synthesis of (2,6-dimethylphenyl)hydrazine hydrochloride via the diazotization of 2,6-dimethylaniline followed by reduction is a well-established and efficient method. The purity of the final product is crucial for its subsequent applications, and recrystallization is a highly effective technique for achieving the desired level of purity. By carefully controlling the reaction conditions and adhering to the protocols outlined in this guide, researchers and scientists can reliably produce high-quality (2,6-dimethylphenyl)hydrazine for their research and development needs.

References

-

Reactions of Aryl Diazonium Salts. (2023, January 22). Chemistry LibreTexts. [Link]

-

Browne, D. L., & Baxendale, I. R. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(51), 10296-10303. [Link]

-

(2,6-Dimethyl-phenyl)-hydrazine. SpectraBase. [Link]

-

(2,6-Dimethylphenyl)hydrazine. PubChem. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Norris, R. K., & et al. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. Organic Process Research & Development, 12(6), 1124-1127. [Link]

-

(2,6-Dimethyl-phenyl)-hydrazine - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

The Versatility of 2,6-Dimethylphenylhydrazine HCl in Organic Synthesis. Leading Chemical Manufacturer. [Link]

-

Cas 603-77-0, 2,6-dimethyl phenyl hydrazine. LookChem. [Link]

-

Phenylhydrazine. Organic Syntheses. [Link]

-

2,6-Dimethylphenylhydrazine hydrochloride | 2538-61-6. J&K Scientific. [Link]

-

Diazotization of Aniline Derivatives: Nitrous Acid Test. Chemical Education Xchange. [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Diazotization-Coupling Reaction. ResearchGate. [Link]

- One-step process of preparing azo dyes by simultaneous diazotization.

-

Recrystallization. Chemistry LibreTexts. [Link]

-

Recrystallization and Crystallization. University of California, Los Angeles. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Diazotisation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]

- 8. (2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. scs.illinois.edu [scs.illinois.edu]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CAS 2538-61-6: 2,6-Dimethylphenyl Hydrazine Hydrochloride [cymitquimica.com]

- 18. echemi.com [echemi.com]

- 19. (2,6-Dimethylphenyl)hydrazine hydrochloride | 2538-61-6 [sigmaaldrich.com]

- 20. spectrabase.com [spectrabase.com]

- 21. dev.spectrabase.com [dev.spectrabase.com]

(2,6-Dimethylphenyl)hydrazine: A Technical Guide to the Hydrochloride Salt and Free Base Forms

For researchers, scientists, and professionals in drug development, the choice between using a chemical intermediate as a salt or a free base is a critical decision that impacts everything from storage and handling to reaction kinetics and product purity. This guide provides an in-depth technical comparison of (2,6-Dimethylphenyl)hydrazine hydrochloride and its corresponding free base, offering field-proven insights to inform experimental design and execution.

Part 1: Core Physicochemical Properties - A Comparative Analysis

The hydrochloride salt and the free base of (2,6-dimethylphenyl)hydrazine, while chemically related, exhibit significant differences in their physical properties. These distinctions are fundamental to their application in synthesis.

The primary difference lies in the protonation of the hydrazine moiety. The hydrochloride salt exists as the (2,6-dimethylphenyl)hydrazinium cation with a chloride counter-ion. This ionic character dramatically influences its properties compared to the neutral free base.

Comparative Data Table

| Property | (2,6-Dimethylphenyl)hydrazine Hydrochloride | (2,6-Dimethylphenyl)hydrazine (Free Base) | Rationale for Difference |

| CAS Number | 2538-61-6[1][2] | 603-77-0[3][4] | Different chemical entities. |

| Molecular Formula | C₈H₁₂N₂·HCl[2] | C₈H₁₂N₂[5] | Presence of hydrochloric acid in the salt form. |

| Molecular Weight | 172.66 g/mol [2] | 136.19 g/mol [3] | Addition of HCl (36.46 g/mol ) to the free base. |

| Appearance | White to light yellow crystalline powder/solid[1][2] | Colorless to pale yellow liquid or solid[4] | Ionic salts are typically crystalline solids at room temperature. |

| Melting Point | ~195-200 °C (decomposes)[6] | Data not consistently available; expected to be lower than the salt. | Stronger ionic interactions in the salt's crystal lattice require more energy to overcome. |

| Solubility | Soluble in water and polar organic solvents[1][7]. | Generally soluble in organic solvents, less soluble in water. | The ionic nature of the hydrochloride salt enhances its solubility in polar solvents like water. The non-polar free base has better solubility in solvents like dichloromethane or ether.[7][8] |

| Stability | More stable, less sensitive to air/oxidation, hygroscopic[6][9]. | Less stable, sensitive to air and light, potential for degradation over time.[4] | Protonation of the lone pair on the nitrogen reduces its nucleophilicity and susceptibility to oxidation. |

The Acid-Base Equilibrium: A Fundamental Concept

The interconversion between the hydrochloride salt and the free base is a simple acid-base reaction. Understanding this equilibrium is crucial for manipulating the compound in a laboratory setting. The salt form is stable in acidic to neutral conditions, while the free base is liberated under basic conditions.

Caption: Acid-base equilibrium of (2,6-Dimethylphenyl)hydrazine.

Part 2: Practical Implications in the Laboratory

The choice between the salt and free base is dictated by practical considerations of handling, storage, and the specific requirements of the chemical reaction.

Handling, Storage, and Safety

-

(2,6-Dimethylphenyl)hydrazine Hydrochloride (The Salt):

-

Advantages: As a solid, it is generally easier and safer to weigh and handle than the free base, which may be a liquid or low-melting solid. Its superior stability means it has a longer shelf life and is less prone to degradation from atmospheric oxygen.[9]

-

Disadvantages: It is often hygroscopic, meaning it can absorb moisture from the air.[9] This necessitates storage in a desiccator or under an inert atmosphere to maintain its integrity and ensure accurate weighing.[6][10]

-

Safety: Like all hydrazine derivatives, this compound is toxic and a suspected carcinogen.[1][11] It is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13]

-

-

(2,6-Dimethylphenyl)hydrazine (The Free Base):

-

Advantages: It can be used directly in reactions requiring the neutral, nucleophilic hydrazine without the need for a prior neutralization step. This can be beneficial in non-polar, aprotic solvents where the hydrochloride salt has poor solubility.

-

Disadvantages: The free base is more susceptible to oxidation and degradation, especially when exposed to air and light.[4] It is often generated in situ or used immediately after preparation.

-

Safety: Poses similar toxic and carcinogenic risks as the salt form.[11] Due to its potential volatility, strict engineering controls like a fume hood are mandatory.[11]

-

Protocol: Liberation of the (2,6-Dimethylphenyl)hydrazine Free Base

This protocol describes a standard, self-validating liquid-liquid extraction procedure to convert the hydrochloride salt to its free base form. The success of the procedure is validated by the phase separation and the properties of the final isolated product.

Materials:

-

(2,6-Dimethylphenyl)hydrazine hydrochloride

-

Deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M or a 25% w/v solution)[14]

-

Dichloromethane (DCM) or another suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Separatory funnel

-

Beakers, flasks

-

Rotary evaporator

Step-by-Step Methodology:

-

Dissolution: Dissolve a known quantity of (2,6-Dimethylphenyl)hydrazine hydrochloride in a minimal amount of deionized water in a beaker or flask.

-

Basification: Cool the solution in an ice bath. Slowly add the sodium hydroxide solution dropwise while stirring. Monitor the pH of the aqueous solution with pH paper or a meter, aiming for a pH of ~9-10.[8] The free base may precipitate or form an oily layer as it is less soluble in water.

-

Extraction: Transfer the mixture to a separatory funnel. Add a volume of dichloromethane (DCM) to the funnel.[14]

-

Mixing & Separation: Stopper the funnel and shake vigorously, frequently venting to release any pressure buildup. Place the funnel back on a stand and allow the layers to fully separate. The denser DCM layer, now containing the dissolved free base, will be at the bottom.[14]

-

Collection: Drain the lower organic layer into a clean, dry flask.

-

Re-extraction (Optional): To maximize yield, add a fresh portion of DCM to the aqueous layer remaining in the funnel and repeat the extraction process. Combine the organic layers.

-

Drying: Add anhydrous sodium sulfate or magnesium sulfate to the combined organic extracts to remove residual water. Swirl the flask and let it stand for 10-15 minutes.

-

Filtration: Filter the solution to remove the drying agent.

-

Solvent Removal: Remove the DCM using a rotary evaporator to yield the (2,6-Dimethylphenyl)hydrazine free base, which may be an oil or a solid.[8][14]

Caption: Experimental workflow for liberating the free base.

Part 3: Application in Synthesis - The Fischer Indole Synthesis

A primary application of (2,6-dimethylphenyl)hydrazine is in the Fischer indole synthesis, a classic method for preparing indole rings, which are core structures in many pharmaceuticals.

-

Starting with the Hydrochloride Salt: This is the most common and recommended approach. The salt is stable and easy to handle. The reaction is typically run in a protic solvent like ethanol or acetic acid. The acidic conditions of the reaction medium, often catalyzed by acids like polyphosphoric acid (PPA) or zinc chloride, are compatible with starting from the hydrochloride salt. The equilibrium will favor the reactive free base as it is consumed in the reaction.

-

Starting with the Free Base: This might be chosen if the reaction conditions are strictly aprotic and non-acidic. However, given the instability of the free base, it is often less practical. The free base would need to be freshly prepared and handled under an inert atmosphere to prevent degradation before it can react.

In most scenarios, the operational simplicity and stability offered by the hydrochloride salt make it the superior starting material for syntheses like the Fischer indole reaction.

Conclusion

The choice between (2,6-dimethylphenyl)hydrazine hydrochloride and its free base is a trade-off between stability and reactivity. The hydrochloride salt offers superior stability, longer shelf-life, and ease of handling, making it the preferred form for storage and for most synthetic applications, including the Fischer indole synthesis. The free base, while being the reactive species, is less stable and is typically generated in situ from the salt immediately before use. A thorough understanding of the physicochemical properties and the simple acid-base chemistry that connects these two forms is essential for any researcher working with this versatile chemical intermediate.

References

- (2,6-DIMETHYL-PHENYL)-HYDRAZINE SDS, 2538-61-6 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/2538-61-6.html]

- CAS 2538-61-6: 2,6-Dimethylphenyl Hydrazine Hydrochloride. CymitQuimica. [URL: https://www.cymitquimica.com/cas/2538-61-6]

- 2,6-Dimethylphenylhydrazine hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/product/2-6-dimethylphenylhydrazine-hydrochloride-cas-2538-61-6]

- (2,6-Dimethylphenyl)hydrazine hydrochloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97f06cc0]

- Safety Data Sheet for (2,6-Dimethylphenyl)hydrazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/sigma/215155]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC466350010]

- (2,6-DIMETHYL-PHENYL)-HYDRAZINE | 2538-61-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82550063.htm]

- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC165940250]

- Hydrazine Standard Operating Procedure. University of California, Santa Barbara. [URL: https://www.ehs.ucsb.edu/files/docs/sop/HydrazineSOP.pdf]

- (2,6-DIMETHYLPHENYL)HYDRAZINE HYDROCHLORIDE. precisionFDA. [URL: https://precision.fda.gov/substances/55483]

- (4-Bromo-2,6-dimethylphenyl)hydrazine hydrochloride | 174826-34-7. Benchchem. [URL: https://www.benchchem.com/product/b1086]

- (2,6-Dimethylphenyl)hydrazine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/408103]

- (2,6-Dimethyl-phenyl)-hydrazine. SpectraBase. [URL: https://spectrabase.com/spectrum/H45Tg8kodR1]

- Phenylhydrazine. Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv1p0442]

- (2,6-DIMETHYLPHENYL)HYDRAZINE. precisionFDA. [URL: https://precision.fda.gov/substances/55482]

- Cas 603-77-0, 2,6-dimethyl phenyl hydrazine. LookChem. [URL: https://www.lookchem.com/2-6-dimethyl-phenyl-hydrazine/]

- 2,6-dimethyl phenyl hydrazine 603-77-0 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/2%EF%BC%8C6-dimethyl-phenyl-hydrazine-603-77-0.html]

- (2,4-Dimethylphenyl)hydrazine. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/702862]

- How to Freebase (Phenylhydrazine HCl as an example). YouTube. [URL: https://www.youtube.

- (2,6-Dimethyl-phenyl)-hydrazine | CAS 2538-61-6. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/2-6-dimethyl-phenyl-hydrazine-cas-2538-61-6]

- Hydrazine hydrochloride. Sciencemadness Wiki. [URL: https://www.sciencemadness.org/wiki/index.php/Hydrazine_hydrochloride]

- 2,6-Dimethylphenylhydrazine hydrochloride | 2538-61-6. J&K Scientific. [URL: https://www.jk-sci.com/product-detail/2538-61-6]

- 3,4-Dimethylphenylhydrazine hydrochloride. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5734328.htm]

- Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Scribd. [URL: https://www.scribd.com/document/567890123/Converting-Fentanyl-Hydrochloride-HCL-To-Fentanyl-Freebase]

- 1-(3,4-Dimethylphenyl)hydrazine hydrochloride. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/173740]

Sources

- 1. CAS 2538-61-6: 2,6-Dimethylphenyl Hydrazine Hydrochloride [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. scribd.com [scribd.com]

- 9. Hydrazine hydrochloride - Sciencemadness Wiki [sciencemadness.org]

- 10. (2,6-Dimethylphenyl)hydrazine hydrochloride | 2538-61-6 [sigmaaldrich.com]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. echemi.com [echemi.com]

- 13. westliberty.edu [westliberty.edu]

- 14. youtube.com [youtube.com]

Spectroscopic Data of (2,6-Dimethylphenyl)hydrazine: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for (2,6-Dimethylphenyl)hydrazine, a vital building block in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the compound, offering not just the data itself, but also the causality behind the experimental choices and a thorough interpretation of the results.

Introduction

(2,6-Dimethylphenyl)hydrazine (CAS No: 603-77-0) is an aromatic hydrazine derivative with the molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol [1]. Its structure, featuring a hydrazine moiety attached to a sterically hindered dimethyl-substituted phenyl ring, imparts unique chemical properties that are leveraged in the synthesis of various heterocyclic compounds, including indoles and pyrazoles, which are prevalent in many pharmaceutical agents. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide provides an in-depth analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For (2,6-Dimethylphenyl)hydrazine, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring high-resolution NMR spectra of (2,6-Dimethylphenyl)hydrazine is outlined below. This self-validating system ensures reproducibility and accuracy.

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of (2,6-Dimethylphenyl)hydrazine for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 5 seconds to ensure full relaxation of all protons.

-

Number of Scans: 16-64 averages.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Below is a Graphviz diagram illustrating the NMR data acquisition workflow.

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for (2,6-Dimethylphenyl)hydrazine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.9 - 7.1 | m | 3H | Aromatic (C₃-H, C₄-H, C₅-H) |

| ~4.5 (broad) | s | 1H | N-H (hydrazine) |

| ~3.5 (broad) | s | 2H | NH₂ (hydrazine) |

| ~2.3 | s | 6H | Methyl (C₂-CH₃, C₆-CH₃) |

Table 2: Predicted ¹³C NMR Data for (2,6-Dimethylphenyl)hydrazine

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | C₁ (ipso-carbon attached to N) |

| ~129 | C₃, C₅ (aromatic CH) |

| ~128 | C₄ (aromatic CH) |

| ~127 | C₂, C₆ (ipso-carbons attached to CH₃) |

| ~18 | Methyl (C₂-CH₃, C₆-CH₃) |

Interpretation of NMR Spectra

-

¹H NMR: The aromatic region is expected to show a complex multiplet for the three aromatic protons. Due to the symmetry of the 2,6-dimethylphenyl group, the protons at C₃ and C₅ are chemically equivalent, as are the two methyl groups. The protons of the hydrazine group (-NH-NH₂) are expected to appear as broad singlets due to quadrupole broadening and chemical exchange with trace amounts of water. The two methyl groups at the C₂ and C₆ positions are magnetically equivalent and should appear as a sharp singlet integrating to six protons.

-

¹³C NMR: The ¹³C NMR spectrum is predicted to show five distinct signals. The ipso-carbon attached to the hydrazine group (C₁) would be the most downfield aromatic carbon. The two carbons bearing the methyl groups (C₂ and C₆) would be equivalent, as would the C₃ and C₅ carbons. The C₄ carbon would show a distinct signal. The two methyl carbons are equivalent and would appear as a single signal in the aliphatic region, typically upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of (2,6-Dimethylphenyl)hydrazine will exhibit characteristic absorption bands for the N-H bonds of the hydrazine moiety and the C-H and C=C bonds of the substituted aromatic ring.

Experimental Protocol for IR Analysis

For a solid sample like (2,6-Dimethylphenyl)hydrazine, several methods can be employed to obtain an IR spectrum. The thin solid film method is often preferred for its simplicity.

Thin Solid Film Method:

-

Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.

-

Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

-

Using a pipette, apply a drop of the solution to the center of the salt plate.

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Alternative Methods:

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Nujol Mull: Grind the sample with a drop of Nujol (mineral oil) to form a paste, which is then spread between two salt plates.

The following diagram illustrates the workflow for the thin solid film IR method.

Caption: Workflow for Thin Solid Film IR Spectroscopy.

Expected IR Absorption Bands

While a specific experimental spectrum is not provided, the expected characteristic IR absorption bands for (2,6-Dimethylphenyl)hydrazine are summarized in the table below based on established principles of infrared spectroscopy.

Table 3: Expected IR Absorption Bands for (2,6-Dimethylphenyl)hydrazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3250 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) of -NH₂ |

| 3200 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1620 - 1580 | Medium-Strong | N-H bending (scissoring) of -NH₂ |

| 1600, 1475 | Medium-Weak | Aromatic C=C stretching |

| 1460 | Medium | Asymmetric C-H bending of methyl groups |

| 1380 | Medium | Symmetric C-H bending of methyl groups |

| 1300 - 1200 | Strong | C-N stretching |

| 850 - 750 | Strong | Aromatic C-H out-of-plane bending |

Interpretation of the IR Spectrum

The IR spectrum will be dominated by the characteristic absorptions of the hydrazine and the substituted benzene ring. The presence of two distinct N-H stretching bands in the 3350-3250 cm⁻¹ region is a strong indicator of the primary amine (-NH₂) group of the hydrazine. The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are observed just below 3000 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹, potentially overlapping with the aromatic C=C stretching bands. The strong C-N stretching absorption will be present in the fingerprint region. The pattern of the C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds like (2,6-Dimethylphenyl)hydrazine.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of (2,6-Dimethylphenyl)hydrazine.

Instrumentation and Conditions:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, typically operated at 250 °C.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable.

-

Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 250 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a hard ionization technique that provides reproducible fragmentation patterns[2].

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

The workflow for GC-MS analysis is depicted in the following diagram.

Caption: Workflow for GC-MS Analysis.

Mass Spectrum Data

The mass spectrum of (2,6-Dimethylphenyl)hydrazine is available from the SpectraBase database[3][4][5]. The key fragments and their relative intensities are summarized below.

Table 4: Mass Spectrometry Data for (2,6-Dimethylphenyl)hydrazine

| m/z | Relative Intensity (%) | Proposed Fragment |

| 136 | 100 | [M]⁺ (Molecular Ion) |

| 121 | ~80 | [M - CH₃]⁺ |

| 106 | ~90 | [M - NH₂NH]⁺ or [C₈H₁₀]⁺ |

| 91 | ~40 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~30 | [C₆H₅]⁺ (Phenyl cation) |

Interpretation of the Mass Spectrum

The mass spectrum of (2,6-Dimethylphenyl)hydrazine shows a prominent molecular ion peak ([M]⁺) at m/z 136, which confirms the molecular weight of the compound. The base peak is often the molecular ion, indicating a relatively stable structure under EI conditions.

The fragmentation pattern is consistent with the structure:

-

m/z 121: Loss of a methyl group (-CH₃) from the molecular ion.

-

m/z 106: This significant fragment likely arises from the cleavage of the C-N bond, resulting in the loss of the hydrazine moiety (-NHNH₂) or rearrangement to form a stable xylene radical cation.

-

m/z 91: The presence of the tropylium ion is a common feature in the mass spectra of compounds containing a benzyl-type moiety, formed through rearrangement after the loss of other fragments.

-

m/z 77: The phenyl cation is another common fragment observed in the mass spectra of aromatic compounds.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of (2,6-Dimethylphenyl)hydrazine. The predicted NMR data, in conjunction with the expected IR absorptions and the experimental mass spectrum, offer a detailed picture of the molecule's structure. The provided protocols for data acquisition serve as a reliable starting point for researchers to obtain high-quality spectroscopic data for this important chemical intermediate. Adherence to these methodologies will ensure the integrity and reproducibility of experimental results in a drug development or chemical research setting.

References

- ChemDraw Professional 22.0. PerkinElmer Informatics. (Software used for NMR prediction)

-

(2,6-Dimethyl-phenyl)-hydrazine. In SpectraBase. John Wiley & Sons, Inc. Retrieved from [Link]

-

(2,6-Dimethylphenyl)hydrazine. PubChem. National Center for Biotechnology Information. Retrieved from [Link]

-

(2,6-Dimethyl-phenyl)-hydrazine - Optional[MS (GC)] - Spectrum. In SpectraBase. John Wiley & Sons, Inc. Retrieved from [Link]

-

(2,6-Dimethyl-phenyl)-hydrazine. In SpectraBase. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

¹H NMR and ¹³C NMR spectral analysis of (2,6-Dimethylphenyl)hydrazine

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2,6-Dimethylphenyl)hydrazine

Authored by: A Senior Application Scientist

Introduction

(2,6-Dimethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a vital building block in synthetic organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure, C₈H₁₂N₂, features a hydrazine moiety attached to a sterically hindered 2,6-dimethylphenyl group.[1] Accurate structural elucidation is paramount in drug development and chemical research to confirm the identity and purity of such intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural characterization of organic compounds in solution.

This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of (2,6-Dimethylphenyl)hydrazine. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data interpretation but also the underlying principles and practical experimental protocols. The narrative explains the causality behind spectral features and provides a framework for validating experimental results, ensuring scientific integrity.

Molecular Structure and Symmetry Analysis

Understanding the molecular symmetry of (2,6-Dimethylphenyl)hydrazine is the cornerstone of interpreting its NMR spectra. The molecule possesses a Cₛ plane of symmetry that bisects the N-N bond and the aromatic ring through C1 and C4. This symmetry renders the two methyl groups at C2 and C6 chemically and magnetically equivalent. Likewise, the protons and carbons at the C3 and C5 positions are also equivalent. This equivalence significantly simplifies the expected NMR spectra, reducing the number of unique signals.

Caption: Standard workflow for NMR analysis.

Key Acquisition Parameters

The following parameters must be carefully set to ensure high-quality data.

-

Spectral Width (SW): This defines the frequency range to be observed. It should be wide enough to encompass all expected signals. [2][3]* Acquisition Time (AT or AQ): This is the duration for which the signal (FID) is recorded. A longer acquisition time results in better digital resolution but requires more time. [2][4]A typical value for ¹H NMR is 1-5 seconds. [4]* Number of Scans (NS): This is the number of times the experiment is repeated and averaged to improve the signal-to-noise ratio (S/N). The S/N increases with the square root of the number of scans. [5]* Pulse Width: For quantitative ¹H NMR, a 90° pulse is typically used with a sufficient relaxation delay (Repetition Time ≥ 5T₁) to ensure full magnetization recovery between pulses. [4]Receiver Gain (RG): This parameter amplifies the NMR signal. It should be set automatically by the spectrometer (rga command in Bruker systems) to maximize signal without causing clipping of the FID, which would distort the spectrum. [2][4][5]

Conclusion

The ¹H and ¹³C NMR spectra of (2,6-Dimethylphenyl)hydrazine are highly predictable due to the molecule's inherent symmetry. The ¹H spectrum is characterized by a simple A₂B pattern in the aromatic region, a prominent 6H singlet for the equivalent methyl groups, and broad, variable signals for the hydrazine protons. The ¹³C spectrum is simplified to just five distinct signals, reflecting the five sets of unique carbon atoms.

This guide provides the theoretical framework and practical protocols necessary for the accurate acquisition and interpretation of these spectra. By correlating the predicted spectral features with experimentally obtained data, researchers can unequivocally confirm the structure and purity of (2,6-Dimethylphenyl)hydrazine, a critical step in ensuring the integrity of their scientific and developmental endeavors.

References

-

Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link] (Note: This is a representative link; specific Bruker manuals provide similar guidance.) A general guide is available at the University of Ottawa: [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Nanalysis. (2021, June 21). NMR acquisition parameters and qNMR. Retrieved from [Link]

-

Western University, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 25). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link]

-

Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). The Acquisition Parameters. Retrieved from [Link]

-

University of Notre Dame, Department of Chemistry. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link]

-

PubChem. (n.d.). (2,6-Dimethylphenyl)hydrazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

Sources

- 1. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 3. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. הטכניון - מכון טכנולוגי לישראל - Technion WP-CIS - WEB - site [404.web.technion.ac.il]

Deconstructing the Signature: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of (2,6-Dimethylphenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of (2,6-dimethylphenyl)hydrazine. In the absence of a publicly available, fully elucidated fragmentation spectrum for this specific molecule, this paper constructs a predictive model based on established fragmentation mechanisms of analogous structures, including phenylhydrazines and substituted anilines. By synthesizing data from spectral libraries for related compounds and fundamental principles of mass spectrometry, we offer a detailed road map for the identification and structural confirmation of (2,6-dimethylphenyl)hydrazine. This guide is intended to serve as a valuable resource for researchers in synthetic chemistry, drug metabolism, and analytical sciences who may encounter this compound.

Introduction: The Analytical Challenge

(2,6-Dimethylphenyl)hydrazine, with a molecular weight of 136.2 g/mol , is a substituted aromatic hydrazine of interest in synthetic organic chemistry and as a potential metabolite or precursor in pharmaceutical development[1]. Mass spectrometry is a cornerstone technique for the structural elucidation of such compounds. The fragmentation pattern generated under electron ionization provides a molecular fingerprint, offering vital clues to the compound's structure. Understanding these fragmentation pathways is paramount for unambiguous identification.

This guide will dissect the probable fragmentation cascade of (2,6-dimethylphenyl)hydrazine, drawing parallels with the well-documented mass spectra of 2,6-dimethylaniline and general principles of amine and aromatic compound fragmentation[2][3][4].

Foundational Principles of Fragmentation

Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M radical cation, M•+). This molecular ion is often energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. The key fragmentation processes relevant to (2,6-dimethylphenyl)hydrazine include:

-

Alpha-Cleavage: A common pathway for amines, involving the homolytic cleavage of a bond adjacent (alpha) to the nitrogen atom[4][5].

-

Benzylic Cleavage: Cleavage of a bond beta to the aromatic ring, often leading to the formation of a stable tropylium ion or related structures.

-

Loss of Small Neutral Molecules: Elimination of stable neutral species such as NH3, N2H2, or CH3 radicals.

-

Rearrangement Reactions: Intramolecular rearrangements, such as hydrogen transfers, can precede fragmentation, leading to characteristic ions[6][7].

Proposed Fragmentation Pathway of (2,6-Dimethylphenyl)hydrazine

The molecular ion of (2,6-dimethylphenyl)hydrazine is expected at a mass-to-charge ratio (m/z) of 136. The subsequent fragmentation is likely dominated by cleavages related to the hydrazine moiety and the substituted aromatic ring.

Initial Fragmentation: The Hydrazine Moiety

The N-N bond in the hydrazine group is relatively weak and prone to cleavage. A primary fragmentation step is the homolytic cleavage of this bond, leading to the formation of the 2,6-dimethylaniline radical cation.

Proposed Fragmentation Scheme

Caption: Initial N-N bond cleavage of the molecular ion.

This initial loss of an amino radical (•NH2) would generate a prominent ion at m/z 121 , corresponding to the molecular ion of 2,6-dimethylaniline. The stability of this aromatic amine cation suggests that it will be a significant peak in the spectrum.

Subsequent Fragmentation: The 2,6-Dimethylaniline Core

The fragment ion at m/z 121 is expected to follow the established fragmentation pattern of 2,6-dimethylaniline. Key fragmentations for 2,6-dimethylaniline have been reported in spectral databases[2][3][8].

-

Loss of a Hydrogen Atom (H•): The ion at m/z 121 can lose a hydrogen radical to form a more stable, conjugated iminium ion at m/z 120 . This is a common fragmentation for anilines.

-

Loss of a Methyl Radical (•CH3): Benzylic cleavage involving the loss of one of the methyl groups can occur, leading to a fragment at m/z 106 . This ion can then rearrange to a stable pyridinium-like structure.

-

Formation of Aromatic Ions: Further fragmentation can lead to the formation of characteristic aromatic ions, such as the phenyl cation at m/z 77 and the tropylium ion at m/z 91 through rearrangements and loss of neutral fragments like HCN.

Fragmentation Pathway of the m/z 121 Ion

Caption: Key fragmentation pathways of the 2,6-dimethylaniline radical cation.

Summary of Predicted Key Ions

The following table summarizes the predicted major ions in the electron ionization mass spectrum of (2,6-dimethylphenyl)hydrazine and their proposed origins.

| m/z | Proposed Ion Structure | Origin |

| 136 | Molecular Ion, [C8H12N2]•+ | Parent Molecule |

| 121 | [C8H11N]•+ (2,6-dimethylaniline radical cation) | Loss of •NH2 |

| 120 | [C8H10N]+ | Loss of H• from m/z 121 |

| 106 | [C7H8N]+ | Loss of •CH3 from m/z 121 |

| 91 | [C7H7]+ (Tropylium ion) | Rearrangement and loss of HCN from m/z 106 |

| 77 | [C6H5]+ (Phenyl ion) | Aromatic ring fragment |

Experimental Protocol for Mass Spectrometry Analysis

To validate the proposed fragmentation pattern, the following experimental setup is recommended.

Objective: To acquire the electron ionization mass spectrum of (2,6-dimethylphenyl)hydrazine.

Materials:

-

(2,6-Dimethylphenyl)hydrazine sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of (2,6-dimethylphenyl)hydrazine (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

GC-MS Instrument Parameters:

-

Injection: 1 µL of the sample solution will be injected into the GC.

-

GC Column: A standard non-polar column (e.g., DB-5ms) is suitable.

-

Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and peak shape.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Scan a mass range from m/z 40 to 200.

-

-

Data Analysis:

-

Identify the peak corresponding to (2,6-dimethylphenyl)hydrazine in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Compare the observed m/z values and relative intensities of the fragment ions with the predicted fragmentation pattern.

-

Utilize spectral libraries (e.g., NIST) to compare the obtained spectrum with known spectra of related compounds[9].

-

Workflow for Spectral Acquisition and Analysis

Caption: Workflow for acquiring and analyzing the mass spectrum.

Conclusion

This guide presents a scientifically grounded, predictive framework for the mass spectrometric fragmentation of (2,6-dimethylphenyl)hydrazine under electron ionization. The proposed pathway, initiated by the cleavage of the N-N bond to form a stable 2,6-dimethylaniline radical cation (m/z 121), provides a logical basis for interpreting the resulting mass spectrum. The subsequent fragmentation of this core ion is expected to yield a characteristic pattern, including major fragments at m/z 120, 106, 91, and 77. By providing a detailed experimental protocol, this work aims to empower researchers to confidently identify and characterize this compound in their analytical endeavors.

References

- Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry.

- (PDF) Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones - ResearchGate.

- 2,6-Dimethylaniline(87-62-7) MS spectrum - ChemicalBook. ChemicalBook.

- Vibronic features of 2,6-dimethylaniline, 2,6-dimethylaniline–NHD, and 2,6-dimethylaniline–ND 2 by resonant two-photon ionization mass spectrometry - RSC Publishing. RSC Publishing.

- 2,6-Dimethyl-aniline - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.

- 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem. PubChem.

- (2,6-Dimethyl-phenyl)-hydrazine - SpectraBase. SpectraBase.

- (2,6-Dimethyl-phenyl)-hydrazine - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.

- Mass Spectrometry: Fragment

- Mass Spectrometry D

- Fragmentation (mass spectrometry) - Wikipedia. Wikipedia.

- mass spectra - fragmentation p

- Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. Science Ready.

- (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103 - PubChem. PubChem.

Sources

- 1. (2,6-Dimethylphenyl)hydrazine | C8H12N2 | CID 408103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,6-Dimethylaniline(87-62-7) MS spectrum [chemicalbook.com]

- 3. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. spectrabase.com [spectrabase.com]

- 9. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

A Senior Application Scientist's Guide to FT-IR Spectroscopy of (2,6-Dimethylphenyl)hydrazine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of (2,6-Dimethylphenyl)hydrazine

(2,6-Dimethylphenyl)hydrazine is a vital chemical intermediate, particularly recognized for its role as a building block in the synthesis of diverse heterocyclic compounds.[1] Its structural motif is integral to the development of novel pharmaceuticals, including anti-cancer and anti-inflammatory agents, as well as agrochemicals.[1][2] Given its importance, unequivocal structural confirmation and quality control are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a rapid, non-destructive, and highly informative analytical technique for this purpose. It provides a unique molecular "fingerprint," allowing for the precise identification of functional groups, which is critical for verifying the identity and purity of (2,6-Dimethylphenyl)hydrazine in research and development settings.

This guide provides an in-depth protocol and analysis framework for obtaining and interpreting the FT-IR spectrum of (2,6-Dimethylphenyl)hydrazine, grounded in the principles of molecular spectroscopy and best practices for analytical integrity.

Pillar 1: The 'Why'—Understanding FT-IR in the Context of Molecular Structure

FT-IR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[3] This absorption is recorded as a spectrum, plotting transmittance or absorbance against wavenumber (cm⁻¹).

For (2,6-Dimethylphenyl)hydrazine, the key structural features we expect to identify are:

-

The Hydrazine Group (-NH-NH₂): The N-H bonds will exhibit characteristic stretching and bending vibrations.

-

The Aromatic Ring: The C=C and C-H bonds within the benzene ring have distinct stretching and bending frequencies.

-

The Methyl Groups (-CH₃): The C-H bonds of the two methyl substituents will show characteristic aliphatic stretches and bends.

-

The Carbon-Nitrogen Bond (C-N): The bond connecting the aromatic ring to the hydrazine moiety will also have a specific stretching vibration.

By pinpointing the absorption bands associated with these groups, we can confidently confirm the molecule's identity.

Pillar 2: A Self-Validating Experimental Protocol for FT-IR Analysis

The quality of an FT-IR spectrum is directly dependent on meticulous sample preparation and data acquisition. The following protocol is designed to yield a high-quality, reproducible spectrum of solid (2,6-Dimethylphenyl)hydrazine using the potassium bromide (KBr) pellet method, a standard and reliable technique for solid samples.[4][5]

Experimental Workflow: From Sample to Spectrum

Caption: Workflow for FT-IR analysis of (2,6-Dimethylphenyl)hydrazine.

Step-by-Step Methodology

1. Materials and Equipment:

-

(2,6-Dimethylphenyl)hydrazine (solid sample)

-

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

-

Agate mortar and pestle[6]

-

Hydraulic pellet press with die set (e.g., 13 mm)[7]

-

FT-IR Spectrometer (e.g., with a DTGS detector)

2. Instrument Setup:

-

Verification: Ensure the spectrometer is properly calibrated and the sample compartment is clean.

-

Parameters: Set the acquisition parameters. A typical setup would be:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (improves signal-to-noise ratio)

-

3. Sample Preparation (KBr Pellet Method):

-

Rationale: KBr is used because it is transparent to infrared radiation in the mid-IR region and has a plasticity that allows it to form a clear pellet under pressure.[4][5]

-

Step 1: Drying: Dry the KBr powder in an oven (e.g., at 110°C for 2-3 hours) and store it in a desiccator. This step is critical to remove absorbed water, which has strong IR absorptions (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample peaks.[8][6]

-

Step 2: Grinding: Place 1-2 mg of the (2,6-Dimethylphenyl)hydrazine sample into a clean, dry agate mortar. Grind the sample into a fine, consistent powder.

-

Step 3: Mixing: Add approximately 200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. The goal is to disperse the sample particles uniformly within the KBr matrix, not to further reduce the KBr crystal size.[6]

-

Step 4: Pressing: Transfer the powder mixture to the pellet die. Apply pressure using a hydraulic press (typically 8-10 metric tons) for 1-2 minutes.[5][6] The resulting pellet should be thin and transparent. An opaque or cloudy pellet indicates poor mixing, insufficient pressure, or moisture contamination.

4. Data Acquisition:

-

Step 1: Background Scan: Place a pellet made of pure KBr (or an empty sample holder for an air background) in the spectrometer and run a background scan. This reference spectrum is automatically subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

-

Step 2: Sample Scan: Replace the background pellet with the sample pellet and acquire the spectrum using the predefined parameters.

Pillar 3: Spectral Interpretation and Authoritative Analysis

The resulting FT-IR spectrum should be analyzed by correlating the observed absorption bands to known functional group frequencies.

Key Spectral Regions and Expected Absorptions:

-

N-H and C-H Stretching Region (3500–2800 cm⁻¹):